Dabrafenib is a potent and selective inhibitor of B-Raf proto-oncogene, serine/threonine kinase (BRAF) kinase, particularly the BRAF V600E mutant kinase. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] This mutation is frequently observed in various cancers, including melanoma, thyroid cancer, and lung cancer. [, , , ] Dabrafenib acts by inhibiting the activity of mutated BRAF, effectively blocking the MAPK signaling pathway and impeding tumor growth. [, , , ]
Overcoming Resistance: Investigating mechanisms of resistance to Dabrafenib, particularly in combination with Trametinib, is crucial. Exploring strategies to overcome resistance and enhance treatment durability is essential. [, , , ]
Biomarker Development: Identifying predictive biomarkers for Dabrafenib response, especially in combination therapy, is crucial for optimizing patient selection and personalizing treatment strategies. [, , ]
Expanding Treatment Indications: Further exploring Dabrafenib's efficacy in other BRAF V600E-mutant cancers beyond the currently approved indications could pave the way for expanding its therapeutic applications. []
Combination Therapies: Investigating novel combinations of Dabrafenib with other targeted therapies or immunotherapies holds promise for enhancing efficacy and overcoming resistance. [, , , ]
Investigating Non-V600E BRAF Mutations: Exploring the efficacy of Dabrafenib in tumors harboring non-V600E BRAF mutations, such as the BRAF p.T599dup mutation, could open new treatment avenues for these patients. []
Dabrafenib-d9 is a deuterated derivative of dabrafenib, a potent selective inhibitor of the BRAF V600E mutation, primarily used in the treatment of metastatic melanoma. The compound is notable for its application as an internal standard in analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying dabrafenib and its metabolites in biological samples . Dabrafenib-d9 serves to improve the accuracy and reliability of pharmacokinetic studies by providing a stable reference point during analysis.
Dabrafenib-d9 is classified under the category of small molecule inhibitors and is specifically designed for use in pharmaceutical research and development. It is synthesized from dabrafenib through a series of chemical modifications that incorporate deuterium atoms into the molecular structure, enhancing its stability and distinctiveness during analytical procedures . The compound is sourced from various chemical suppliers and is utilized in both clinical and laboratory settings for drug monitoring and pharmacokinetic studies.
The synthesis of dabrafenib-d9 involves several key steps:
These synthetic steps are critical for producing a compound that maintains structural integrity while allowing for effective quantification in various assays.
Dabrafenib-d9 retains the core structure of dabrafenib, characterized by its fluorophenyl moiety and thiazole ring. The incorporation of deuterium isotopes results in a molecular formula that reflects these modifications. The molecular weight of dabrafenib-d9 is slightly greater than that of its non-deuterated counterpart due to the presence of deuterium atoms.
Dabrafenib-d9 participates in various chemical reactions typical of small molecule drugs:
Dabrafenib acts by selectively inhibiting the BRAF V600E mutation within tumor cells, which leads to decreased proliferation and survival of cancer cells. The mechanism involves:
This mechanism underlies its effectiveness in treating melanoma patients with specific genetic mutations.
Relevant analyses often include high-performance liquid chromatography (HPLC) methods to assess purity and concentration .
Dabrafenib-d9 serves multiple purposes in scientific research:
Dabrafenib-d9 (CAS 1423119-98-5) is a deuterated analogue of the B-RAF inhibitor dabrafenib, where nine hydrogen atoms are replaced by deuterium atoms at specific molecular positions. Its molecular formula is C₂₃H₁₁D₉F₃N₅O₂S₂, with a molecular weight of 528.62 g/mol, compared to 519.56 g/mol for non-deuterated dabrafenib (C₂₃H₂₀F₃N₅O₂S₂) [1] [4] [8]. The isotopic labeling occurs exclusively at the tert-butyl group attached to the thiazole ring, resulting in a -C(CD₃)₃ configuration rather than the -C(CH₃)₃ group in the parent compound [8] [10]. This strategic deuteration preserves the core pharmacophore responsible for BRAF kinase inhibition while creating a distinct mass signature for analytical detection. The chemical structure maintains the key functional groups: a 2-aminopyrimidine moiety for target binding, a thiazole carboxamide linker, and a 2,6-difluorobenzenesulfonamide group that contributes to solubility and target affinity [4] [10]. The SMILES notation for dabrafenib-d9 is O=S(C1=C(F)C=CC=C1F)(NC2=CC=CC(C3=C(C4=NC(N)=NC=C4)SC(C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])=N3)=C2F)=O, explicitly showing the deuterium positions [1] [8].
Table 1: Molecular Characteristics of Dabrafenib-d9 vs. Dabrafenib
Property | Dabrafenib-d9 | Non-Deuterated Dabrafenib |
---|---|---|
CAS Number | 1423119-98-5 | 1195765-45-7 |
Molecular Formula | C₂₃H₁₁D₉F₃N₅O₂S₂ | C₂₃H₂₀F₃N₅O₂S₂ |
Molecular Weight (g/mol) | 528.62 | 519.56 |
Deuteration Sites | tert-butyl group (-C(CD₃)₃) | tert-butyl group (-C(CH₃)₃) |
IUPAC Name | N-[3-[5-(2-aminopyrimidin-4-yl)-2-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide | N-[3-[5-(2-aminopyrimidin-4-yl)-2-(tert-butyl)thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide |
The synthesis of dabrafenib-d9 follows analogous routes to non-deuterated dabrafenib but incorporates deuterium at specific synthetic stages to achieve high isotopic purity (>98%). The parent compound synthesis involves a multi-step sequence culminating in a high-temperature amination reaction between a chloropyrimidine precursor and ammonia under pressurized conditions [9]. For deuterated analog production, two primary strategies are employed:
Critical challenges include preventing isotopic dilution (exchange with protic solvents) and minimizing scrambling during reactions requiring strong acids/bases. Purification often employs recrystallization from ethyl acetate/heptane mixtures or preparative HPLC to achieve the required isotopic enrichment and chemical purity [9] [10]. The deuterium incorporation pattern (d9) confirms complete replacement at the tert-butyl methyl groups, verified by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, which shows the absence of proton signals at ~1.45 ppm [8].
Table 2: Common Deuteration Strategies for Dabrafenib-d9 Synthesis
Strategy | Key Reagents/Intermediates | Advantages | Challenges |
---|---|---|---|
Late-Stage Deuteration | Dabrafenib intermediate + (CD₃)₃C-MgBr or (CD₃)₃C-Li | Fewer synthetic steps with deuterium | Risk of incomplete reaction or scrambling |
Building Block Approach | CD₃COCD₃ → (CD₃)₃C-thiazole precursor | Higher isotopic purity (>99% d9 achievable) | Requires handling sensitive deuterated synthons |
Isotopic Exchange | Dabrafenib in D₂O with catalysts (limited use) | Technically simple | Low regioselectivity, poor incorporation |
Dabrafenib-d9 exhibits near-identical physicochemical properties to its non-deuterated counterpart, with minor deviations attributable to deuterium's mass effect. Its lipophilicity, measured as logP, is approximately 3.5–3.7, indicating high hydrophobicity similar to dabrafenib (logP ~3.4) [6] [10]. This slight increase aligns with deuterium's higher atomic mass and reduced polarity compared to C-H bonds. Solubility remains low in aqueous media (<5 µg/mL in water at pH 7.4) but improves in organic solvents like dimethyl sulfoxide (DMSO; >50 mg/mL) and methanol (~10 mg/mL), mirroring the parent drug's behavior [1] [10]. Stock solutions are typically prepared in DMSO for in vitro studies.
Stability studies indicate dabrafenib-d9 is stable under recommended storage conditions (-20°C in inert atmosphere) for >2 years [8]. In solution, it shows pH-dependent stability: greatest stability in neutral to slightly acidic conditions (pH 4–7) and degradation under strong alkaline conditions. Photostability assessments reveal sensitivity to UV light, necessitating protection from light during handling and storage [10]. The deuterium substitution at the tert-butyl group marginally enhances metabolic stability in vitro due to the kinetic isotope effect (KIE), where the stronger C-D bond resists oxidative cleavage by cytochrome P450 enzymes. However, this does not significantly alter its thermal or hydrolytic degradation profiles compared to dabrafenib [1] [6]. Primary degradation pathways include hydrolysis of the sulfonamide bond and oxidation of the thiazole ring, detectable via HPLC-UV or LC-MS [10].
The deuterium labeling in dabrafenib-d9 minimally impacts its biochemical target affinity but provides distinct analytical advantages. Enzymatic inhibition assays confirm nearly identical IC₅₀ values for BRAF kinases: 0.64 nM against wild-type B-RAF, 0.68 nM against mutant B-RAF(V600E), and 5 nM against C-RAF for both compounds [1] [10]. This indicates that isotopic substitution at the metabolically labile tert-butyl site does not perturb interactions with the ATP-binding pocket of RAF kinases. Cell-based assays using BRAF(V600E)-mutant A375P melanoma lines show comparable growth inhibition (GI₅₀ ≈ 8–10 nM), confirming preserved cellular potency [10].
The primary distinction lies in metabolic stability and analytical utility. In human liver microsome studies, dabrafenib-d9 exhibits a 2–4 fold slower formation rate of the active metabolite hydroxy-dabrafenib (OHD) due to the KIE, particularly involving CYP3A4/CYP2C8-mediated hydroxylation at the tert-butyl group [6]. This reduced metabolic clearance makes it invaluable as an internal standard in mass spectrometry, where it co-elutes chromatographically with dabrafenib but is distinguished by its higher mass-to-charge ratio (m/z 529.6 vs. 520.6 for [M+H]⁺ ions) [6] [10]. In LC-MS/MS methods, dabrafenib-d9 enables precise quantification of dabrafenib and OHD in human plasma, with transitions monitored at m/z 529.6→306.2 for the internal standard versus 520.6→306.2 for dabrafenib [6]. Physicochemically, the compounds share identical chromatographic retention times in reversed-phase systems, but dabrafenib-d9’s 9 Da mass shift eliminates isotopic interference, ensuring accurate bioanalysis [6] [10].
Table 3: Functional Comparison of Dabrafenib-d9 and Dabrafenib
Property | Dabrafenib-d9 | Non-Deuterated Dabrafenib | Significance of Difference |
---|---|---|---|
BRAF(V600E) IC₅₀ (nM) | 0.68 | 0.64 | Not statistically significant |
C-RAF IC₅₀ (nM) | 5 | 5 | Identical |
A375P Cell GI₅₀ (nM) | 8–10 | 8–10 | Identical anti-proliferative activity |
Hydroxy Metabolite Formation Rate | Reduced 2–4 fold | Reference rate | Kinetic Isotope Effect (KIE) at CYP site |
LC-MS/MS Quantification (m/z [M+H]⁺) | 529.6→306.2 | 520.6→306.2 | Enables discrimination as internal standard |
Plasma Protein Binding | ~99% | ~99% | No clinically relevant difference |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7